4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-1-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPTEWNTIRADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The foundational step in synthesizing the pyrazole core involves cyclocondensation. Ethyl hydrazine reacts with β-keto esters, such as ethyl 3-ketopentanoate, under reflux in ethanol to form 1-ethyl-1H-pyrazole-3-carboxylate. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization.
Key Conditions :
Bromination at the 4-Position
Introducing bromine at the 4-position is achieved via electrophilic substitution. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C selectively brominates the pyrazole ring. The ethyl group at position 1 and the carboxylate at position 3 direct bromination to position 4 through steric and electronic effects.
Optimized Protocol :
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Dissolve 1-ethyl-1H-pyrazole-3-carboxylate (1 equiv) in DMF.
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Add NBS (1.1 equiv) portionwise at 0°C.
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Stir for 12 hr at room temperature.
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Quench with aqueous Na₂S₂O₃ and extract with ethyl acetate.
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Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Hydrolysis of the Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using NaOH in a water/THF mixture.
Procedure :
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React 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (1 equiv) with 2M NaOH (3 equiv) at 60°C for 6 hr.
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Acidify with HCl to pH 2–3.
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Filter and recrystallize from ethanol/water.
Industrial Production Methods
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance efficiency:
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Cyclocondensation : Tubular reactor at 100°C with residence time of 30 min.
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Bromination : NBS is introduced via a T-junction, with in-line quenching to minimize byproducts.
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Hydrolysis : Aqueous NaOH is mixed in a high-shear mixer, followed by continuous extraction.
Advantages :
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20% higher yield compared to batch processes.
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Reduced solvent waste (50% less DMF usage).
Purification Techniques
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Crystallization : Ethanol/water mixtures yield >99% pure product.
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Chromatography : Reserved for high-purity pharmaceutical intermediates.
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Bromination Reagent | NBS | Br₂ (gas) |
| Solvent | DMF | Acetic acid |
| Reaction Time | 12 hr | 2 hr |
| Yield | 68–72% | 85–90% |
| Purity | 95–98% | >99% |
Key Observations :
-
Industrial bromination with Br₂ gas achieves higher yields but requires corrosion-resistant equipment.
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Laboratory methods prioritize safety and selectivity over speed.
Recent Advances and Optimizations
Microwave-Assisted Synthesis
Microwave irradiation reduces cyclocondensation time from 12 hr to 30 min, with comparable yields (75%).
Green Chemistry Approaches
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing toxicity.
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Catalytic Bromination : FeCl₃ catalyzes Br₂ activation, lowering reagent stoichiometry (0.9 equiv Br₂).
Challenges and Solutions
Regioselectivity in Bromination
The ethyl group at position 1 enhances para-directing effects, but competing ortho-bromination (position 5) occurs in 5–10% of cases. Solution : Lower reaction temperatures (0°C) and slow NBS addition suppress byproduct formation.
Ester Hydrolysis Side Reactions
Prolonged hydrolysis leads to decarboxylation. Mitigation : Strict temperature control (60°C) and neutralization immediately post-hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Agrochemistry: Pyrazole derivatives are used in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and selectivity. The compound’s interactions with biological macromolecules can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrazole Ring
(a) Alkyl Group Differences
- However, the methyl analog is restricted to industrial use due to unspecified hazards .
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128537-48-4): Positional isomerism shifts the ethyl group to position 3 and the carboxylic acid to position 3. This alters electronic distribution, possibly affecting hydrogen-bonding interactions in kinase inhibition .
(b) Halogen and Functional Group Modifications
- 4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 1461708-82-6): Substituting bromine with chlorine reduces electronegativity, while the carbohydrazide group introduces nucleophilic hydrazine, making it a precursor for heterocyclic synthesis .
- 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole : The chloromethyl group at position 3 enhances reactivity for further alkylation or cross-coupling reactions, differing from the carboxylic acid functionality .
Structural and Physicochemical Properties
Table 1: Comparative Properties of Pyrazole Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid | 1-Ethyl, 4-Br, 3-COOH | C₆H₇BrN₂O₂ | 219.04* | High lipophilicity, drug development |
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 1-Methyl, 4-Br, 3-COOH | C₅H₅BrN₂O₂ | 205.01 | Industrial use, limited solubility |
| 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 1-Methyl, 3-Ethyl, 4-Br, 5-COOH | C₇H₉BrN₂O₂ | 233.06 | Positional isomer, kinase interaction |
| 4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide | 1-Ethyl, 4-Cl, 3-CONHNH₂ | C₆H₉ClN₄O | 188.61 | Hydrazide functionality, synthetic versatility |
Biological Activity
4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by data tables and research findings.
This compound features a bromine atom at the 4-position and an ethyl group at the 1-position of the pyrazole ring, along with a carboxylic acid functional group. These substituents influence its reactivity and biological properties.
Synthesis Methods:
The compound can be synthesized through various methods, including:
- Nucleophilic substitution reactions involving appropriate pyrazole derivatives.
- Carboxylation reactions using bromoethyl pyrazoles as intermediates.
Biological Activities
The biological activities of this compound span several domains:
1. Medicinal Chemistry:
- Anti-inflammatory Activity: The compound has been studied for its potential to inhibit inflammatory pathways, possibly through modulation of specific enzyme activities.
- Antimicrobial Properties: Research indicates that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing significant growth inhibition .
2. Mechanism of Action:
The mechanism by which this compound exerts its effects typically involves:
- Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation: The compound could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The results demonstrated that compounds structurally similar to this compound exhibited significant antitumor activity with IC50 values ranging from 26 µM to 49.85 µM, indicating their potential as anticancer agents .
Case Study 2: Anti-inflammatory Effects
In a separate investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results suggested a dose-dependent reduction in cytokine levels, supporting its role as an anti-inflammatory agent .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | IC50 Value (µM) |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | 26 - 49.85 |
| Anti-inflammatory | Reduces cytokine production | Not specified |
| Antimicrobial | Inhibits bacterial growth | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves cyclization of substituted pyrazoles followed by bromination and carboxylation. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane under trifluoroacetic acid catalysis, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) to achieve high purity (>95%) . Key factors include temperature control (0–50°C), solvent selection (e.g., methylene chloride), and stoichiometric ratios of reagents (e.g., 7.5–10 equivalents of silane/TFA) .
- Data Note : Yields vary between 51% and 96% depending on substituent steric effects and reaction monitoring (TLC vs. automated systems) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : Analyze δ values for pyrazole protons (e.g., 1H NMR: δ 7.74 ppm for aromatic protons; 13C NMR: δ 161.5 ppm for carbonyl carbons) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 349.0169 for brominated analogs) .
- IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1681 cm⁻¹ and azide peaks at ~2129 cm⁻¹) .
- Validation : Cross-reference with known analogs (e.g., 4-bromo-1-methylpyrazole derivatives) to confirm substituent effects .
Q. What are the key safety considerations for handling this compound?
- Handling : Store in a cool, dry, and well-ventilated environment. Use PPE (gloves, goggles) due to potential skin/eye irritation, though acute toxicity data are limited .
- First Aid : In case of exposure, wash affected areas with water and consult a physician. No specific antidotes are documented .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The bromine atom at the 4-position acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Compare reactivity to chloro or trifluoromethyl analogs, which may require harsher conditions (e.g., higher temperatures or ligand systems) .
- Experimental Design : Optimize catalyst (Pd(PPh₃)₄), base (K₃PO₄), and solvent (DMF/H₂O) ratios. Monitor reaction progress via LC-MS to detect intermediates .
Q. What strategies resolve contradictory data in synthetic yields between similar pyrazole derivatives?
- Case Study : Lower yields (e.g., 51% vs. 96% in azide coupling) may arise from steric hindrance or competing side reactions (e.g., triazole formation). Use DFT calculations to model transition states or employ in situ IR to track azide consumption .
- Troubleshooting : Pre-purify starting materials (e.g., column chromatography) and test alternative solvents (acetonitrile vs. methylene chloride) to suppress byproducts .
Q. How can computational methods predict the compound’s bioavailability or binding affinity in medicinal chemistry?
- Methodology :
- Docking Studies : Use software (AutoDock Vina) to model interactions with target proteins (e.g., kinase inhibitors).
- ADMET Prediction : Calculate logP (hydrophobicity) and pKa (ionization) using tools like Schrödinger’s QikProp. The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration .
Q. What role does the carboxylic acid moiety play in nucleophilic acyl substitution reactions?
- Reactivity : The carboxylic acid can be converted to amides or esters for prodrug design. For example, react with ethyl chloroformate to form activated intermediates, then couple with amines .
- Challenges : Steric hindrance from the ethyl group at N1 may slow acylation. Use microwave-assisted synthesis to enhance reaction rates .
Key Considerations for Researchers
- Structural Analogues : Compare bromine’s electronic effects with chlorine or trifluoromethyl groups using Hammett constants (σₚ = +0.23 for Br vs. +0.37 for CF₃) .
- Toxicity Gaps : Acute toxicity data are sparse; prioritize in vitro cytotoxicity screening (e.g., MTT assays) before in vivo studies .
- Regulatory Compliance : Follow GHS guidelines for labeling and disposal, particularly for brominated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
